molecular formula C15H22O6 B8054991 T-2 Tetraol

T-2 Tetraol

Cat. No.: B8054991
M. Wt: 298.33 g/mol
InChI Key: ZAXZBJSXSOISTF-LYFQSNBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: T-2 Tetraol can be synthesized through the alkaline hydrolysis of T-2 toxin . The reaction involves the use of alkaline conditions to break down the T-2 toxin into its metabolites, including this compound. The separation and isolation of the crude toxins are achieved using fast centrifugal partition chromatography (FCPC), which is an efficient tool for the large-scale purification of natural products .

Industrial Production Methods: Large-scale production of this compound involves the biosynthetic production of T-2 toxin with cultures of Fusarium sporotrichioides. The T-2 toxin is then subjected to alkaline hydrolysis to produce this compound . This method allows for the production of several hundred milligrams of this compound, which can be used for further research and analysis .

Chemical Reactions Analysis

Types of Reactions: T-2 Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .

Scientific Research Applications

Chemistry: T-2 Tetraol is used as a standard in analytical chemistry for the detection and quantification of mycotoxins in food and feed . It is also used in studies related to the synthesis and characterization of trichothecene mycotoxins.

Biology: In biological research, this compound is studied for its toxic effects on cells and organisms. It is used to investigate the mechanisms of mycotoxin-induced toxicity and to develop methods for detoxification and mitigation .

Medicine: this compound is used in medical research to study its effects on human and animal health. It is particularly important in understanding the immunotoxic, neurotoxic, and reproductive toxic effects of trichothecene mycotoxins .

Industry: In the food and feed industry, this compound is used to monitor and control mycotoxin contamination in cereals and grains. It is also used in the development of mycotoxin detection methods and standards .

Comparison with Similar Compounds

Uniqueness: T-2 Tetraol is unique due to its specific hydroxylation pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, this compound has distinct toxicological properties and is often used as a marker for T-2 toxin contamination in food and feed .

Properties

IUPAC Name

(1S,2R,4S,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZBJSXSOISTF-LYFQSNBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34114-99-3
Record name T-2 tetraol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-2 TOXIN TETRAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z00UFS2AP1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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